molecular formula C14H14ClN3O3S B2458619 N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide CAS No. 449788-59-4

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide

Cat. No.: B2458619
CAS No.: 449788-59-4
M. Wt: 339.79
InChI Key: ASAXZCSJPNTBJA-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a complex organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3S/c1-2-13(19)16-14-11-7-22(20,21)8-12(11)17-18(14)10-5-3-4-9(15)6-10/h3-6H,2,7-8H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASAXZCSJPNTBJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333076
Record name N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49677795
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

449788-59-4
Record name N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333076
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide typically involves the reaction of 3-chlorophenylhydrazine with a suitable thieno[3,4-c]pyrazole precursor. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or acetic acid. The reaction mixture is then purified using techniques like recrystallization or column chromatography to obtain the desired product in high yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as acetylcholinesterase, leading to the accumulation of acetylcholine in the synaptic cleft and disruption of normal nerve transmission. Additionally, it may exert its effects through the generation of reactive oxygen species (ROS), causing oxidative stress and cellular damage .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide stands out due to its unique combination of a thieno[3,4-c]pyrazole core with a chlorophenyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .

Biological Activity

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a thieno[3,4-c]pyrazole core with a chlorophenyl substituent and a propanamide functional group. The general structure can be represented as follows:

N 2 3 chlorophenyl 5 5 dioxo 4 6 dihydrothieno 3 4 c pyrazol 3 yl propanamide\text{N 2 3 chlorophenyl 5 5 dioxo 4 6 dihydrothieno 3 4 c pyrazol 3 yl propanamide}

Synthesis : The synthesis typically involves multi-step organic reactions. Initial steps include the formation of the thieno[3,4-c]pyrazole ring followed by the introduction of the chlorophenyl group and the amide linkage. Common reagents used in these reactions include chlorinating agents and various catalysts to optimize yield and purity .

Biological Activity

Research has highlighted several key biological activities associated with this compound:

Antimicrobial Activity

Studies indicate that this compound exhibits significant antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, making it a candidate for further development in treating bacterial infections .

Anticancer Properties

The compound has also been investigated for its anticancer activity . In vitro studies suggest that it may inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to induce apoptosis in certain cancer cell lines by modulating signaling pathways associated with cell survival and death .

Enzyme Inhibition

This compound has been identified as an inhibitor of various enzymes linked to disease progression. This includes potential inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammatory responses .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. The results suggest that it may serve as a potent alternative in antibiotic therapy .
  • Cancer Cell Line Studies : In a series of experiments involving human cancer cell lines (e.g., breast and lung cancer), this compound showed significant cytotoxic effects at low micromolar concentrations. Flow cytometry analysis indicated an increase in early apoptotic cells upon treatment .

Research Findings Summary

The following table summarizes key findings regarding the biological activity of this compound:

Activity Mechanism Reference
AntimicrobialInhibits bacterial growth
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits COX and LOX pathways

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